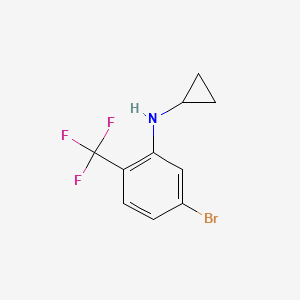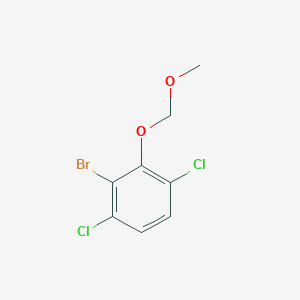
2-Formyl-4-methoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-4-methoxyphenyl acetate: vanillin acetate , is an organic compound with the molecular formula C10H10O4 . It is a derivative of vanillin, a primary component of the extract of the vanilla bean. This compound is known for its pleasant aroma and is used in various applications, including flavoring and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Formyl-4-methoxyphenyl acetate can be synthesized through the acetylation of vanillin. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Formyl-4-methoxyphenyl acetate can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced using reagents like sodium borohydride to form alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the formyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Formyl-4-methoxyphenyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of similar aromatic aldehydes. It also finds applications in the development of pharmaceuticals due to its structural similarity to bioactive molecules .
Industry: The compound is widely used in the flavor and fragrance industry due to its pleasant aroma. It is also used in the production of perfumes, cosmetics, and food flavorings .
Mécanisme D'action
The mechanism of action of 2-formyl-4-methoxyphenyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects. These interactions can affect the compound’s behavior in biological systems and its efficacy in various applications .
Comparaison Avec Des Composés Similaires
Vanillin: The parent compound of 2-formyl-4-methoxyphenyl acetate, known for its use in flavoring and fragrance.
Ethyl vanillin: A similar compound with an ethoxy group instead of a methoxy group, used for its stronger flavor.
Acetovanillone: Another derivative of vanillin with a ketone group instead of a formyl group.
Uniqueness: this compound is unique due to its specific combination of formyl and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
62536-85-0 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(2-formyl-4-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-7(12)14-10-4-3-9(13-2)5-8(10)6-11/h3-6H,1-2H3 |
Clé InChI |
AJNKRQSECUQOPV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)


![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)




